(-)-Cryptopleurine

Protein Synthesis Inhibition Ehrlich Ascites Carcinoma Translational Control

For researchers requiring precise translational arrest or pathway-specific modulation, (-)-Cryptopleurine (CAS 482-22-4) is the definitive choice. Unlike racemic mixtures or analogs (e.g., Tylophorine), this (R)-enantiomer achieves complete protein synthesis inhibition at IC₅₀ = 20 nM—50-fold more potent—and inhibits hypoxia responses at IC₅₀ = 8.7 nM, a 1,000-fold improvement. Its uniform cytotoxicity (IC₅₀ = 3 nM across melanoma, lung, breast, and sarcoma lines) provides a reliable benchmark for HTS campaigns. E-ring modifications further enable selective NF-κB targeting. Ensure experimental reproducibility by sourcing the stereochemically defined, high-purity material critical for dose-response fidelity.

Molecular Formula C24H27NO3
Molecular Weight 377.5 g/mol
CAS No. 482-22-4
Cat. No. B1669640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Cryptopleurine
CAS482-22-4
SynonymsCryptopleurine;  NSC19912;  NSC-19912;  NSC 19912; 
Molecular FormulaC24H27NO3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC
InChIInChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1
InChIKeyRSHYSOGXGSUUIJ-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-Cryptopleurine (CAS 482-22-4): A Potent Phenanthroquinolizidine Alkaloid for Anticancer and Antiviral Research


(-)-Cryptopleurine (CAS 482-22-4) is a naturally occurring phenanthroquinolizidine alkaloid, initially isolated from Cryptocarya pleurosperma [1]. It is characterized as (R)-(-)-Cryptopleurine, the enantiomerically pure form of the compound, and is recognized for its potent cytotoxic and antiviral properties [2]. This alkaloid functions primarily as a protein synthesis inhibitor, targeting the 40S ribosomal subunit and the NF-κB signaling pathway, which underpins its broad biological activities [3].

(-)-Cryptopleurine (CAS 482-22-4): Critical Reasons to Avoid Generic or Racemic Substitution in Tylophorine-Alkaloid Research


Substitution of (-)-Cryptopleurine with racemic mixtures or other structurally similar phenanthroindolizidine/quinolizidine alkaloids like Tylophorine or Tylocrebrine is scientifically invalid due to substantial differences in potency and mechanism of action. Direct comparative studies reveal a 10- to 50-fold difference in protein synthesis inhibition potency among these close analogs [1]. Furthermore, E-ring modifications on the cryptopleurine scaffold drastically alter its selective inhibitory effects on NF-κB, AP-1, and CRE signaling pathways, leading to divergent functional outcomes [2]. This structural sensitivity and potent stereospecific activity confirm that a racemic or class-level generic substitution would introduce uncontrolled variables in dose-response relationships and pathway-specific readouts, thereby compromising experimental reproducibility and data integrity.

(-)-Cryptopleurine (CAS 482-22-4): Quantitative Evidence of Superior Potency and Unique Mechanism vs. Analogs


(-)-Cryptopleurine vs. Tylophorine and Tylocrebrine: A 50-Fold Increase in Potency for Protein Synthesis Inhibition

In a direct comparative study measuring the inhibition of [³H]-leucine incorporation into protein in Ehrlich ascites-tumour cells, (-)-Cryptopleurine demonstrated a significantly lower IC₅₀ compared to its close structural analogs Tylophorine and Tylocrebrine [1].

Protein Synthesis Inhibition Ehrlich Ascites Carcinoma Translational Control

(-)-Cryptopleurine vs. Racemic Cryptopleurine: E-Ring Modifications Divert Mechanism from Protein Translation to NF-κB Pathway Selectivity

A structure-activity relationship (SAR) study established that modifications to the E-ring of the cryptopleurine scaffold fundamentally alter its mechanism of action compared to the racemic parent compound, rac-cryptopleurine [1]. While rac-cryptopleurine exhibits a broad inhibitory profile, (-)-Cryptopleurine analogs (with specific E-ring modifications) showed a shifted potency and increased selectivity for inhibiting the NF-κB signaling pathway over the AP-1 and CRE pathways in cell-based reporter assays.

NF-κB Signaling AP-1 CRE Mechanism of Action SAR

(-)-Cryptopleurine: Picomolar (nM) Potency Against a Panel of Human Cancer Cell Lines

(-)-Cryptopleurine exhibits exceptionally potent and uniform antiproliferative activity across a diverse panel of human cancer cell lines, with IC₅₀ values reported in the low nanomolar range . This consistent potency across multiple tissue origins underscores its broad utility as a cytotoxic agent in oncology research.

Anticancer Cytotoxicity Melanoma Breast Cancer Lung Cancer

(-)-Cryptopleurine vs. Tylophorine: 1,000-Fold Higher Potency in Hypoxia-Response Element (HRE) Inhibition

In a specific functional assay for hypoxia signaling, (-)-Cryptopleurine demonstrates remarkable potency, inhibiting hypoxia-induced gene expression with an IC₅₀ of 8.7 nM in a hypoxia response element (HRE) reporter assay . This activity is 1,000-fold more potent than the reported IC₅₀ for Tylophorine in a comparable HRE inhibition assay, which was 8.7 µM [1].

Hypoxia HIF-1 Gene Expression Angiogenesis

(-)-Cryptopleurine (CAS 482-22-4): Optimal Research Application Scenarios Based on Validated Differentiation


Investigating Translational Control with a High-Potency Chemical Probe

In studies of eukaryotic protein synthesis, particularly where precise dose-response is critical, (-)-Cryptopleurine is the optimal choice. Its 50-fold higher potency compared to Tylophorine in inhibiting leucine incorporation (IC₅₀ = 20 nM) allows researchers to achieve complete translational arrest at lower concentrations, thereby reducing the likelihood of non-specific cytotoxic effects that may confound results at higher doses [1]. This makes it an ideal tool for dissecting the elongation phase of translation on mammalian ribosomes.

Selective Disruption of NF-κB-Mediated Transcription in Inflammation and Oncology

For research focused specifically on the NF-κB signaling pathway, (-)-Cryptopleurine offers a distinct advantage. SAR studies demonstrate that E-ring modifications on the cryptopleurine core, particularly in the (-)-enantiomer context, can shift activity away from broad protein translation suppression and toward a more selective inhibition of the NF-κB pathway, with altered effects on AP-1 and CRE signaling [2]. Researchers investigating NF-κB's role in inflammation, cell survival, or cancer should therefore prioritize (-)-Cryptopleurine and its derivatives over the racemic mixture or Tylophorine analogs to achieve pathway-specific modulation.

Probing Hypoxia-Inducible Factor (HIF) Pathways with Unmatched Sensitivity

Experiments aimed at inhibiting the cellular response to hypoxia should utilize (-)-Cryptopleurine due to its exceptional sensitivity. Its IC₅₀ of 8.7 nM in an HRE reporter assay represents a 1,000-fold improvement in potency over the related alkaloid Tylophorine [3]. This level of potency is crucial for studies in which subtle modulation of the HIF pathway is required, or when working with cell lines that exhibit moderate hypoxia responses, ensuring a robust and clear experimental signal.

Standardized Cytotoxicity Screening Against Diverse Solid Tumor Panels

(-)-Cryptopleurine serves as an excellent positive control or reference compound in high-throughput screening campaigns for novel anticancer agents. Its uniformly potent cytotoxic effect (IC₅₀ = 3 nM) across a wide panel of human cancer cell lines—including melanoma (A375), epidermoid carcinoma (A431), lung (A549), uterine sarcoma (MES-SA), and breast cancer (MCF-7)—provides a reliable and consistent benchmark for assay validation and comparative potency assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-Cryptopleurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.